2-Chloro-3,6-difluoroaniline
Overview
Description
2-Chloro-3,6-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2, 3, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the selective fluorination of 2-chloroaniline, followed by further substitution reactions to introduce the fluorine atoms at the desired positions. The reaction conditions often involve the use of fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors like 1,2,3-trichlorobenzene. This involves partial fluorine exchange to form a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination and separation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-difluoroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Formation of substituted anilines.
Oxidation Products: Formation of nitroanilines.
Reduction Products: Formation of primary amines.
Scientific Research Applications
2-Chloro-3,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluoroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Difluoroaniline
- 2-Chloro-4,6-difluoroaniline
Comparison: 2-Chloro-3,6-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and properties. Compared to other dichloroanilines, the presence of fluorine atoms enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Additionally, the specific substitution pattern can affect its biological activity and binding affinity to target molecules .
Properties
IUPAC Name |
2-chloro-3,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONWWATBDXKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301974 | |
Record name | 2-Chloro-3,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-80-9 | |
Record name | 2-Chloro-3,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287172-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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